molecular formula C22H18ClFN2O6 B11205305 Dimethyl 4-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-chloro-3-nitrophenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11205305
M. Wt: 460.8 g/mol
InChI Key: CQNXOTKDJSRUCF-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as methyl, chloro, nitro, and fluoro groups. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with suitable nucleophiles. Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and sodium borohydride.

Scientific Research Applications

3,5-DIMETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound, particularly in its role as a calcium channel blocker, involves the inhibition of calcium ion influx through L-type calcium channels in the cell membrane. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced cardiac workload. The molecular targets include the L-type calcium channels, and the pathways involved are related to calcium signaling .

Comparison with Similar Compounds

Compared to other dihydropyridine derivatives, 3,5-DIMETHYL 4-(4-CHLORO-3-NITROPHENYL)-1-[(4-FLUOROPHENYL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Similar compounds include:

This detailed article provides a comprehensive overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H18ClFN2O6

Molecular Weight

460.8 g/mol

IUPAC Name

dimethyl 4-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H18ClFN2O6/c1-31-21(27)16-11-25(10-13-3-6-15(24)7-4-13)12-17(22(28)32-2)20(16)14-5-8-18(23)19(9-14)26(29)30/h3-9,11-12,20H,10H2,1-2H3

InChI Key

CQNXOTKDJSRUCF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C(=O)OC)CC3=CC=C(C=C3)F

Origin of Product

United States

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